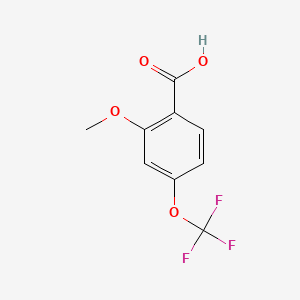

2-methoxy-4-(trifluoromethoxy)benzoic Acid

Description

BenchChem offers high-quality 2-methoxy-4-(trifluoromethoxy)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4-(trifluoromethoxy)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSXIWDPTFEOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848947-91-1 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-methoxy-4-(trifluoromethoxy)benzoic acid: Structure, Properties, and Synthetic Exploration

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Scaffold for Chemical Innovation

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The introduction of fluorine-containing moieties, in particular, has become a powerful tool for modulating the physicochemical and biological properties of organic molecules. This guide provides a comprehensive technical overview of a compound of emerging interest: 2-methoxy-4-(trifluoromethoxy)benzoic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, aims to serve as an authoritative resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity. We will delve into its structural attributes, predict its key properties, propose a robust synthetic pathway, and explore its potential applications, particularly in the realm of drug discovery.

Section 1: Molecular Architecture and Physicochemical Profile

The chemical structure of 2-methoxy-4-(trifluoromethoxy)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group in the ortho position, and a trifluoromethoxy group in the para position. This specific arrangement of functional groups is anticipated to bestow a unique combination of electronic and steric properties upon the molecule.

Structural Formula:

The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group, mediated by the aromatic ring, is expected to significantly influence the molecule's reactivity and acidity. The trifluoromethoxy group (-OCF3) is a particularly interesting substituent in modern medicinal chemistry. It is highly lipophilic and metabolically stable, often serving as a bioisostere for other groups to enhance a drug candidate's pharmacokinetic profile.[1][2]

Predicted Physicochemical Properties

Based on the analysis of structurally similar compounds, such as 4-methoxy-2-(trifluoromethyl)benzoic acid and other substituted benzoic acids, we can predict the key physicochemical properties of 2-methoxy-4-(trifluoromethoxy)benzoic acid.[3] These predicted values provide a crucial starting point for experimental design and characterization.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C9H7F3O4 | Based on the constituent atoms. |

| Molecular Weight | 236.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar substituted benzoic acids are typically solids at room temperature.[3][4][5][6] |

| Melting Point | 140-155 °C | Inferred from related compounds like 4-methoxy-2-(trifluoromethyl)benzoic acid (147-150 °C).[3] The substitution pattern will influence crystal lattice packing. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate) | The carboxylic acid moiety provides some water solubility, but the trifluoromethoxy group enhances lipophilicity, favoring solubility in organic solvents.[4] |

| pKa | ~3.5 - 4.0 | The acidity will be enhanced by the electron-withdrawing trifluoromethoxy group. The ortho-methoxy group may also increase acidity due to the "ortho effect," which involves steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the acid form.[7][8][9] |

Section 2: A Proposed Synthetic Pathway

The synthesis of 2-methoxy-4-(trifluoromethoxy)benzoic acid can be approached through a multi-step sequence starting from commercially available precursors. The following protocol is a proposed, logically sound route based on established synthetic methodologies for substituted benzoic acids and the introduction of trifluoromethoxy groups.[10][11][12]

Synthetic Workflow Overview

The proposed synthesis involves the protection of a phenol, followed by trifluoromethoxylation, ortho-lithiation and carboxylation, and finally deprotection. This strategy allows for the regioselective introduction of the required functional groups.

Caption: Proposed synthetic workflow for 2-methoxy-4-(trifluoromethoxy)benzoic acid.

Detailed Experimental Protocol

Step 1: Trifluoromethoxylation of 4-Bromo-2-methoxyphenol

-

Rationale: This step introduces the key trifluoromethoxy group. A variety of reagents can be used for this transformation, with Ruppert's reagent (TMSCF3) in the presence of a suitable initiator being a common choice for the trifluoromethoxylation of phenols.

-

Procedure:

-

To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a suitable base such as potassium carbonate (K2CO3, 1.5 eq).

-

Cool the mixture to 0 °C and add a trifluoromethylating agent, for example, 2,2-difluoro-1,3-dimethylimidazolidine (DFI) or similar electrophilic trifluoromethylating reagents, portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-methoxy-4-(trifluoromethoxy)benzene.

-

Step 2: Ortho-lithiation and Carboxylation

-

Rationale: Ortho-lithiation directed by the methoxy group is a powerful tool for the regioselective introduction of a substituent adjacent to it. The resulting organolithium species can then be trapped with carbon dioxide to form the carboxylic acid.

-

Procedure:

-

Dissolve 1-bromo-3-methoxy-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to allow for complete lithium-halogen exchange.

-

Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add an excess of crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of ~2, which will precipitate the benzoic acid derivative.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-methoxy-4-(trifluoromethoxy)benzoic acid.

-

Section 3: Potential Applications in Drug Discovery and Development

The unique combination of a methoxy and a trifluoromethoxy group on a benzoic acid scaffold makes 2-methoxy-4-(trifluoromethoxy)benzoic acid a compelling building block for the synthesis of novel bioactive molecules. The trifluoromethyl and trifluoromethoxy groups are known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates.[2][13]

Rationale for Interest in Medicinal Chemistry

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer in vivo half-life for drugs containing this moiety.

-

Lipophilicity and Membrane Permeability: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1]

-

Modulation of Acidity and Binding Interactions: The electronic properties of the trifluoromethoxy group can influence the pKa of the carboxylic acid and alter the molecule's ability to form hydrogen bonds and other non-covalent interactions with protein targets.

Hypothetical Target Pathway: Kinase Inhibition

Many kinase inhibitors feature substituted aromatic cores that occupy the ATP-binding pocket of the enzyme. The 2-methoxy-4-(trifluoromethoxy)benzoic acid scaffold could be elaborated to generate potent and selective kinase inhibitors. For instance, the carboxylic acid could be converted to an amide, which is a common functional group in many approved kinase inhibitors.

Caption: Hypothetical mechanism of a kinase inhibitor derived from the target compound.

Section 4: Conclusion and Future Outlook

2-methoxy-4-(trifluoromethoxy)benzoic acid represents a novel and synthetically accessible building block with significant potential for applications in drug discovery and materials science. While this guide has provided a theoretical framework for its properties and synthesis, experimental validation is the crucial next step. Researchers are encouraged to utilize the proposed synthetic protocol as a starting point for their own investigations. The unique electronic and steric properties conferred by the ortho-methoxy and para-trifluoromethoxy substituents make this a scaffold worthy of exploration for the development of next-generation therapeutics and functional materials.

References

-

3-(Trifluoromethyl)anisole CAS 454-90-0 - Benchchem .

-

4-Methoxy-2-(trifluoromethyl)benzoic acid | 127817-85-0 - Sigma-Aldrich .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH .

-

2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1) - Tradeindia .

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent .

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC .

-

3-Fluoro-5-(trifluoromethyl)benzoic acid | CAS 161622-05-5 | Ossila .

-

4-(Trifluoromethyl)benzoic acid synthesis - ChemicalBook .

-

US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents .

-

2-Methoxy-4-(trifluoromethyl)benzoic acid - CymitQuimica .

-

5 Fluoro 2 Methoxy Benzoic Acid Manufacturer - Enanti Labs .

-

Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID | lookchem .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals .

-

CAS 454-90-0 3-(Trifluoromethyl)anisole - BOC Sciences .

-

WO2011009852A2 - Pharmaceutical compositions - Google Patents .

-

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | C8H4F4O3 | CID 952397 - PubChem .

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI .

-

Trifluoromethyl group – Knowledge and References - Taylor & Francis .

-

2-Methoxy-4-methylbenzoic acid 97 704-45-0 - Sigma-Aldrich .

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers .

-

US5446198A - 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation .

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH .

-

(10) Patent No. - Googleapis.com .

-

5-Fluoro-2-methoxybenzoic acid 97 394-04-7 - Sigma-Aldrich .

-

US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents .

-

A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds - Benchchem .

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry .

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI .

-

394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm .

-

25-NB - Wikipedia .

-

Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines - Benchchem .

-

2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5 - ChemicalBook .

-

The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... - Pearson .

-

Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole - ResearchGate .

-

Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? - Quora .

-

US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents .

-

(PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids - ResearchGate .

-

Ortho effect - Wikipedia .

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Methoxy-2-(trifluoromethyl)benzoic acid | 127817-85-0 [sigmaaldrich.com]

- 4. 2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1) at Best Price in Ankleshwar | Cynor Laboratories [tradeindia.com]

- 5. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID | lookchem [lookchem.com]

- 6. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Ortho effect - Wikipedia [en.wikipedia.org]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

A Researcher's Guide to Sourcing and Quality Verification of 2-Methoxy-4-(trifluoromethoxy)benzoic Acid

Introduction

2-Methoxy-4-(trifluoromethoxy)benzoic acid (CAS No. 154269-13-5) is a substituted benzoic acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group, makes it a valuable synthon for creating complex molecules with potential therapeutic applications. Given its role in the synthesis of novel chemical entities, ensuring the procurement of high-purity material is paramount to the success and reproducibility of research and development efforts.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, procurement, and, most importantly, the in-house quality control (QC) verification of 2-methoxy-4-(trifluoromethoxy)benzoic acid. Adherence to rigorous quality standards is not merely a procedural formality but a foundational pillar of scientific integrity, ensuring that experimental outcomes are attributable to the designed molecular hypotheses rather than to unknown impurities.[1][2]

Part 1: Sourcing, Procurement, and Financial Considerations

Identifying Reputable Suppliers

The global chemical marketplace for specialized reagents like 2-methoxy-4-(trifluoromethoxy)benzoic acid is populated by a mix of primary manufacturers, custom synthesis labs, and distributors. Distinguishing between these supplier types is a key first step. While large catalog companies offer convenience, direct engagement with synthesis-focused suppliers can often provide greater transparency regarding batch-to-batch consistency and impurity profiles.

When evaluating potential suppliers, it is critical to request and scrutinize key documentation, including:

-

Certificate of Analysis (CoA): This document should specify the purity (typically ≥97% by HPLC), identity confirmation (e.g., by ¹H NMR), and appearance.

-

Safety Data Sheet (SDS): Provides essential information on handling, storage, and potential hazards.

Supplier and Price Analysis

The price of 2-methoxy-4-(trifluoromethoxy)benzoic acid can fluctuate based on supplier, purity, and quantity. The following table summarizes representative suppliers and provides an estimated price range for research quantities. Note: Prices are subject to change and should be confirmed directly with the supplier.

| Supplier | Typical Purity | Example Quantity | Estimated Price (USD) | Notes |

| Sigma-Aldrich | ≥97% | 1 g | ~$150 - $250 | Broad availability, extensive documentation. |

| Combi-Blocks | ≥97% | 1 g | ~$100 - $200 | Specializes in building blocks for drug discovery. |

| AChemBlock | ≥97% | 1 g | ~$90 - $180 | Offers a wide range of functionalized building blocks. |

| Enamine | ≥95% | 1 g | ~$80 - $160 | Large supplier known for screening compounds and building blocks. |

| Crysdot LLC | Custom | - | Varies | Provides custom synthesis services. |

Disclaimer: This table is for informational purposes only. Researchers should obtain current quotes directly from suppliers.

Part 2: In-House Quality Control & Analytical Validation

Upon receipt of any chemical reagent, especially one that will be used in sensitive biological assays or multi-step syntheses, independent verification of its identity and purity is a critical, self-validating step.[2][3] Relying solely on a supplier's CoA is not sufficient to meet rigorous scientific standards. The following protocols outline a robust, multi-technique approach to QC.

QC Workflow for Incoming Reagents

The following diagram illustrates a logical workflow for the qualification of newly received 2-methoxy-4-(trifluoromethoxy)benzoic acid.

Caption: Workflow for incoming quality control validation.

Experimental Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[4] It provides detailed information about the chemical environment of each proton, confirming the substitution pattern and the presence of key functional groups. For 2-methoxy-4-(trifluoromethoxy)benzoic acid, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the acidic carboxylic acid proton.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred as it will reliably show the acidic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum.

-

Data Analysis & Expected Results:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between δ 10-13 ppm.[5] This peak's identity can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[5]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a specific splitting pattern (e.g., doublets and doublet of doublets) that is characteristic of the 1,2,4-trisubstituted ring system.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons will be observed, typically around δ 3.8-4.0 ppm.

-

Integration: The relative integration of the proton signals should correspond to the number of protons in each environment (e.g., 1:1:1:3 for the aromatic and methoxy protons).

-

Experimental Protocol 2: Purity Assessment via Reversed-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture, making it ideal for determining the purity of a compound.[6] By using a UV detector, we can quantify the main compound relative to any impurities that absorb at the same wavelength. The purity is typically reported as "% area" of the main peak.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis & Expected Results:

-

A high-purity sample (>97%) will show a single major peak in the chromatogram.

-

The area percentage of this peak relative to the total area of all peaks provides the purity value. Any other peaks represent impurities.

-

Experimental Protocol 3: Mass Confirmation via LC-MS

Causality: Mass Spectrometry (MS) provides the molecular weight of a compound, offering orthogonal confirmation of its identity.[6] When coupled with HPLC (LC-MS), it can confirm the mass of the main peak and provide mass information on any impurities detected in the HPLC run. The expected exact mass of 2-methoxy-4-(trifluoromethoxy)benzoic acid (C₉H₇F₃O₄) is 252.0296 g/mol .

Methodology:

-

Sample Preparation & LC Conditions: Use the same sample and HPLC conditions as described in Protocol 2.

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) is commonly used for this type of molecule. Both positive ([M+H]⁺, expected m/z = 253.0374) and negative ([M-H]⁻, expected m/z = 251.0218) modes should be scanned to ensure detection.[4] Negative mode is often preferred for carboxylic acids.[4]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement, but a standard quadrupole can confirm the nominal mass.

-

-

Data Analysis & Expected Results:

-

The mass spectrum corresponding to the main HPLC peak should show a clear ion for the expected molecular weight.

-

The measured mass should be within a few ppm (parts per million) of the calculated exact mass if using a high-resolution instrument.

-

Conclusion

The successful application of 2-methoxy-4-(trifluoromethoxy)benzoic acid in a research setting is critically dependent on a diligent approach to sourcing and quality validation. By selecting reputable suppliers and, more importantly, implementing a rigorous in-house QC workflow encompassing NMR, HPLC, and MS, researchers can ensure the identity, purity, and integrity of their starting materials. This practice not only underpins the validity of experimental results but also upholds the principles of scientific reproducibility and trustworthiness.[1][3]

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

- ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.

- Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control.

- National Institute of Justice. (2023, August 25). Quality Control Testing of Reagents and Consumables.

- GSP Chem. (2024, August 16). The Importance of Quality Control in Chemical Production.

- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.

- Sigma-Aldrich. (n.d.). Small Molecule HPLC.

- Tradeindia. (n.d.). 2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1).

- MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Dynacare Kasper Laboratories. (n.d.). Quality Control for Chemistry Laboratory Procedures.

- Crysdot LLC. (n.d.). 2-Methoxy-4-(trifluoromethoxy)benzoic acid.

- CymitQuimica. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzoic acid.

- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer.

- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.

- International Journal of Applied Pharmaceutics. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

Sources

A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Building Blocks in Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into drug candidates is not a fleeting trend but a foundational principle, underscored by the fact that over 20% of all commercialized pharmaceuticals contain fluorine.[1][2] More than half of newly approved small-molecule drugs feature at least one fluorine atom, a testament to its power in optimizing molecular properties.[3] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form a remarkably strong bond with carbon—provide chemists with a versatile tool to enhance potency, selectivity, metabolic stability, and pharmacokinetics.[3][4][5]

Among the vast arsenal of fluorinated reagents, fluorinated benzoic acids have emerged as exceptionally valuable and versatile building blocks.[3][6] These scaffolds serve as core components in a multitude of therapeutic agents, allowing for precise modulation of a molecule's physicochemical and biological profile. This guide provides an in-depth technical exploration of fluorinated benzoic acid building blocks for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind their efficacy, detail robust synthetic protocols, and examine their successful application in clinically relevant molecules, offering a comprehensive view of their role in advancing therapeutic innovation.

Chapter 1: The Physicochemical Impact of Fluorination on the Benzoic Acid Scaffold

The decision to incorporate a fluorinated benzoic acid into a lead compound is driven by the predictable and powerful influence of fluorine on the molecule's fundamental properties. Understanding these effects is critical to leveraging them for rational drug design.

Profound Modulation of Acidity (pKa)

The most dramatic effect of fluorine substitution on a benzoic acid is the modulation of its acidity. As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I effect), which stabilizes the resulting carboxylate anion and significantly lowers the pKa, making the acid stronger.[4][7][8][9] This effect is highly sensitive to the number and position of fluorine atoms.

The causality is direct: by lowering the pKa, chemists can fine-tune the ionization state of the molecule at physiological pH. This has profound implications for a drug's solubility, its ability to cross cellular membranes, and the specific electrostatic interactions it can form with its biological target.[9] For instance, a more acidic compound may form a stronger salt bridge with a basic residue in a protein's active site.

| Compound | Isomer | pKa Value |

| Benzoic Acid | - | 4.20[8][10] |

| Monofluorobenzoic Acids | ||

| 2-Fluorobenzoic acid | 3.27[8][11] | |

| 3-Fluorobenzoic acid | 3.86[8][11] | |

| 4-Fluorobenzoic acid | 4.14[8][11] | |

| Difluorobenzoic Acids | ||

| 2,6-Difluorobenzoic acid | 2.13[8] | |

| 2,4-Difluorobenzoic acid | 2.85[8] | |

| 3,5-Difluorobenzoic acid | 3.37[8] | |

| Trifluorobenzoic Acids | ||

| 2,4,6-Trifluorobenzoic acid | 1.83[8] | |

| 3,4,5-Trifluorobenzoic acid | 3.29[8] |

Table 1: A comparison of the experimentally determined pKa values for various fluorinated benzoic acids highlights the significant increase in acidity relative to the parent benzoic acid. Data sourced from BenchChem and J. Phys. Org. Chem.[8][11]

Systematic Control over Lipophilicity

Fluorine is more lipophilic than hydrogen, and its substitution on an aromatic ring generally increases the overall lipophilicity (LogP) of a molecule.[1][4] This enhancement can improve passive diffusion across biological membranes, a critical factor for oral bioavailability.[12][13] However, this effect is a double-edged sword. An excessive increase in lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and potential off-target toxicity.[12] Therefore, fluorinated benzoic acids provide a means to methodically titrate a molecule's lipophilicity to strike the optimal balance required for a successful drug candidate.

Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots." The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~110 kcal/mol, compared to ~98 kcal/mol for a carbon-hydrogen bond.[4] Aromatic rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[1] Placing a fluorine atom at a site of potential hydroxylation effectively shields the molecule from enzymatic attack, thereby increasing its metabolic stability, prolonging its plasma half-life, and improving its overall exposure in the body.[4][7][12][13]

Figure 1: Key physicochemical property modulations enabled by incorporating a fluorinated benzoic acid scaffold.

Chapter 2: Synthetic Strategies for Fluorinated Benzoic Acid Building Blocks

The accessibility of fluorinated benzoic acids is paramount to their widespread use. While numerous methods exist, strategies that begin with already-fluorinated precursors are often the most practical and scalable for medicinal chemistry programs.

General Synthetic Workflow

A common and robust approach involves the functionalization of a commercially available fluorinated aromatic compound, such as a fluorinated bromobenzene or toluene derivative. This allows for precise control over the final substitution pattern.

Figure 2: Common synthetic pathways to fluorinated benzoic acids from readily available precursors.

Key transformations include:

-

Organometallic Carboxylation: Formation of a Grignard or organolithium reagent from a fluorinated aryl halide, followed by quenching with carbon dioxide (dry ice). This is a highly reliable method for installing the carboxylic acid group.[14][15]

-

Side-Chain Oxidation: Oxidation of a methyl or aldehyde group on the fluorinated aromatic ring using strong oxidizing agents like potassium permanganate or catalyzed oxidation systems.[16][17][18]

-

Hydrolysis of Nitriles: Conversion of a fluorinated benzonitrile to the corresponding benzoic acid under acidic or basic conditions.[19]

Field-Proven Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

This protocol describes a representative synthesis via lithium-halogen exchange and carboxylation, a staple technique in medicinal chemistry labs. The choice of n-butyllithium allows for efficient metal-halogen exchange at low temperatures, and the subsequent reaction with solid carbon dioxide is a robust method for introducing the carboxyl group.

Objective: To synthesize 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene.

Materials:

-

1,4-dibromo-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.4 M solution)

-

Anhydrous diethyl ether (Et₂O)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Step-by-Step Methodology: [15]

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (10.2 g, 38 mmol) and anhydrous diethyl ether (90 mL).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add freshly titrated n-butyllithium (27.0 mL of a 1.39 M solution in hexanes, 37.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A yellow suspension will form.

-

Stirring: Stir the reaction mixture at -78 °C for 2 hours. The persistence of the suspension indicates the formation of the organolithium intermediate.

-

Carboxylation: Carefully add several small pellets of crushed dry ice to the suspension in portions. A vigorous reaction (degassing) will occur. Allow the mixture to warm slowly to room temperature overnight as the excess dry ice sublimes.

-

Work-up & Acidification: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~1-2.

-

Extraction: Extract the product with diethyl ether (3 x 100 mL).

-

Washing & Drying: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, a pale yellow solid, can be purified further by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary, to yield pure 4-bromo-2,5-difluorobenzoic acid.

This self-validating protocol ensures complete consumption of the starting material, which can be monitored by TLC or GC-MS, and provides a clean product after a standard acid-base workup.

Chapter 3: Applications in Medicinal Chemistry - Case Studies

The true value of fluorinated benzoic acids is demonstrated by their incorporation into successful therapeutic agents. The following examples illustrate how the principles discussed in Chapter 1 translate into tangible clinical benefits.

| Drug / Candidate | Fluorinated Fragment | Key Advantage(s) Conferred by Fluorination | Therapeutic Area |

| Diflunisal | 2',4'-Difluorophenyl | Enhanced potency and prolonged half-life compared to salicylic acid. | Anti-inflammatory (NSAID)[20] |

| Celecoxib Analogs | 2-Fluorobenzoic acid | Increased COX-2 selectivity and improved metabolic stability. | Anti-inflammatory (NSAID)[21] |

| Lifitegrast | 2-(Trifluoromethyl)benzoic acid derivative | Serves as a key structural component for binding to integrin LFA-1. | Dry Eye Disease |

| Quinolone Antibiotics | Fluorobenzoic acid intermediates | Increased cell penetration and improved DNA gyrase binding affinity. | Antibacterial[4][22] |

| Atogepant | Trifluoromethylphenyl moiety | Contributes to high-affinity binding to the CGRP receptor and favorable pharmacokinetics. | Migraine[2] |

Table 2: Selected examples of drugs and clinical candidates that utilize fluorinated benzoic acid building blocks or related fluorinated aryl motifs to achieve their desired therapeutic profile.

Case Study: Anti-inflammatory Drugs

In the development of nonsteroidal anti-inflammatory drugs (NSAIDs), fluorinated benzoic acids have been instrumental. Diflunisal , an early example, incorporates a 2',4'-difluorobiphenyl group. This fluorination pattern significantly enhances its anti-inflammatory and analgesic potency and extends its biological half-life compared to non-fluorinated analogs.[20] More recently, derivatives of 2-fluorobenzoic acid have been explored to create novel analogues of celecoxib, a selective COX-2 inhibitor.[21] The goal of this strategy is to leverage the electronic properties of fluorine to enhance binding affinity and selectivity for the COX-2 enzyme, while simultaneously blocking potential sites of metabolism to create safer and more effective NSAIDs.[21]

Chapter 4: Future Perspectives & Emerging Trends

The utility of fluorinated benzoic acids in drug discovery continues to expand, driven by innovations in chemical synthesis and biomedical imaging.

-

Late-Stage Fluorination: While building blocks are essential, the development of late-stage fluorination (LSF) methods is a major area of research. These techniques allow for the introduction of fluorine atoms at the final stages of a synthetic sequence, enabling rapid exploration of structure-activity relationships without committing to a specific fluorination pattern early on.[12]

-

Positron Emission Tomography (PET): Benzoic acids are valuable precursors for the synthesis of PET imaging agents. By using the positron-emitting isotope fluorine-18 (¹⁸F), researchers can create radiotracers that allow for the non-invasive visualization of biological processes in real-time.[5][23] This has significant applications in clinical diagnostics, particularly in oncology, and in the pharmacokinetic evaluation of new drug candidates.[23][24]

Conclusion

Fluorinated benzoic acids are not merely another class of chemical reagents; they are strategic tools that empower medicinal chemists to overcome fundamental challenges in drug design. By providing a reliable method to modulate acidity, lipophilicity, and metabolic stability, these building blocks enable the fine-tuning of molecules for enhanced efficacy and superior pharmacokinetic profiles. Their successful integration into a wide range of approved drugs validates their importance. As synthetic methodologies become more sophisticated and our understanding of fluorine's influence deepens, the role of fluorinated benzoic acids as cornerstones of modern drug discovery is set to expand even further.

References

- Fluorine in drug discovery: Role, design and case studies. (Source: Google Search Result) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFklg1XGy1GkiwB168EhF3gzOLKELeJTk5jLEAgwyke52f_-jkFa-ymUB_LpX1xU6pTkdLO1BXP8igbxvVY-eZzefslWOzT31loZSvc9D5spSjCQSIEirqifGUh3cLFobeGAoFxRfJKymi2P5kgfTbHIOD8BUsP0ReWTfgzBchGQ0hDPM4nzbrz]

- The role of fluorine in medicinal chemistry. (Source: Taylor & Francis Online) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyfXf96Sb1O7nSglLFdXOiw7E7t_EOEB9BlX6NmL-zZZp6oWo5V6lOT-QChlb9NAh5aB9f_o02jv9Nm114M9H6VnuwbW3j4NjcF4O-xfKU9x649RGkWVRMA9qchGXfbivPn_E0ZtdERTWA2jhTDfBBrco7o_VnFRaM]

- The role of fluorine in medicinal chemistry - PubMed. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSDDH7ip5JhSe8PAXTllwStCJjxnaq2IOl_oEK4VVyD_QMSmE_YejtNiusP7YVcVQHbZYEYwRiKSTmVuyYFmO_pqQgpRnwCefttowh4TjbFTrCOJI0m0hkiNvUFVF91r2qmfew]

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj3dhbZZkqrBLXNcHLJZ9NIizBz72AxmdWmH-xQdi5GLmeSxpQcrIh96AEnH5DSM8X0Az0FgBK9a9MUXpZpP91Ei7GfZ6EH9QkxrZOreKysUAO0Wjs4dunVKQG2W1WiCkIx4UJ]

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVibSB81kxTUbqipn-o3IEK6O6LB8qlNaqxhOxgUW81vyohc-b9v2bj-r0jEsSc8Cida6HYuREQomkk5tZFZRFeTXOglmi80vvsqez2PyiehrzHo7S7oQAaPo54plCPauzecqRh4_p-uedNrHfPwgU4wY1fg==]

- Fluorinated Building Blocks in Drug Design: Why They Matter. (Source: Apollo Scientific) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzHWLdq_G5JBk-4AF9krr7hbQqJd2FT5perBipeAV-2r1VXoATqtIrzdePA6lb4XfakFckdKrZ2NEFE_f-6fId9AZ2KYHxStUoa-fTMFeZVndCgFBfFN_s-g4nj9m7HdR5I6owPRikfmnAGPw-_gS-_o2Ug6JZ_Nbnfm3cmokzBkS4-3WGrIfE420rmi0FA2wDAUicIwXMOZYO3Q6-2OwN0ZhWvEP1xppBhYo=]

- What is the role of bioisosterism in drug design?. (Source: Patsnap Synapse) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQUOEjGow4qx6rYr_xDLnwtmGsSrjciAK-rMd6AZegGfTSRP6BbiA6f_Gl0lvESm4ObokbiAzoE7KT4Nt8SAk01KqNVFOGc1ejrKkLjCpcin3J3dbO9vvabW7_gK8Bo-n1XjvXcaq6b8rKuDQdr2nKB0Jl0MAmJNMGy-6fGkF6wKeWn6fFAxADtFvfRi_YKg==]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZOq_-wIcjlUBU2SpcohDhLjla0NPWk5kcYJQrp4HI3XQ2ByFVfRv9sR9BanR8wIawCncOpHr_tYclEgXWkI5WoFxZ6WDN87exf8OauCHPjwY0YE7DcwWU-41MV72W_mlfpw==]

- Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. (Source: BenchChem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKZk-lublwvEJF5wIZh1sUIjC9WQLKbRDe8-A-hmkYWubAhIBYs7d1ABjL0nusB9PgMm7mcMsbHTjnLVAglVxK59k8Ewjl1vgQkEc-3KWanv1ERogOJdslweo1mHZaDj1z2hDPzgv-Wk8ceR7rgFOe3gR6DaPr8irPkEvG-OCYQo5bEXim1RmdFK7C0tM0C-T6UJXoznewPw==]

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (Source: Google Search Result) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQqF-JhZVdb_vPZ33BygkD0BHaqAUK8dx1cfi4Jrssa5mIvWhaSczyK5I_07QKCYL3zlPslvQiFP64rQ0M4VZTj1PgBZlxkE3EU6HU7h6SxFxteFElCa0PLGXqpt9y3nEYeI36LC9UGOUs3nk16fziFC7mlB2N1bBF1zWstGSTN685fbyboapP0KupS_OTBEtyUSPL0k596M4zFyzGAn7oYkgMub2QEOcfmJopAHlTR08=]

- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. (Source: BenchChem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsAW4oXt5w9YWIf-l3V_lEO6z1GH7zbCeLnNgEL5xBd2rX7oqv_g5NaVjX6GrDxkUEemtIpIpbEIcCrmRs_IQR118p85Mru-Y_IROg3PqlQ_DuJMk2lr6_iSC7nQfWyMaziSSQ83W7FvKqbZc0lpNj-2Gjvf_T7Yk7QIiwxWdvz7AJXucTrLSqrSCQDxnugXHmcR1m-qEgsvYf6duO7F0DVLU=]

- Biological aspects of fluorine - Wikipedia. (Source: Wikipedia) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcZwVbsQFNg1QTxbR5_HWiptJU8TXHy2w5_UKdk2xvkNDukxPyqL3-R-U9F5zu7tC4ZP14JJ9TFDtgAniInbScIVmTRV6TEgE9yLhPn5zwNpaGvXotq36PTHjWl_QbfrUxNzGBGXzdrCXDdU078R0PaO_iwC7cSQ==]

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (Source: Google Search Result) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM0ZDM4-CCgOgEEWdHeS-8ruSE5Ly_FiVmg7HIpjLA0hJT78VHQqfZEDqspYJBNrg1E_Cb3MzOXXprgIw1GIgffhrZwWi3lkcdp2yACcGwNeSx8vdQi9JgYtxv7uIPpv4AjDr6RKybUty-4_aMAWbM1BvOlAdajZOO8aKGd13KlnaXpaXYtOjorVjn7KO5KD41ri6cIGWwz2eV_lCX4Jf5]

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents. (Source: Google Patents) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnTCSnr241IeQzH20P6iReQNUwq6ZG-NUcGNddDkwzIvff8dWQT834qxoaB7OspHcWMk6UiqEaXtaku60Vqu6D0QVhOLfMGN5L74bMJfyuF646RcZzkgtUiSmeMnLVu09pSbJQuFpxpYfXLO4=]

- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. (Source: ChemicalBook) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHd9s1bKSBfoHpHsbg6Hlq8pHPti724RQBjivn5crwaq7zx6pQNY9JJBuhqu6bI3A7wajGTgrG6u7fQldo8gTg3m0fbDVBZtiyMT-2cOfis3gU_L7Dcsnu3nAcq4BHfWnu4HpdSwWGejE6PUbmfYQ8DHYe65fNVAOLdF0oPX0Pzodae-4tkRd_v57Otcu1n64aJe1KuMhqUKTCNmX1BdarBE2FFJzxrhqP]

- 4-(Trifluoromethyl)benzoic acid synthesis. (Source: ChemicalBook) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJzPjsQM4pJf9fQ_79RnqSoRet_jV_Eq12uEDDYJm-BaMwwbdTmeEvRVrxcSaW-t4dK-uz6HZ0EHkloAfqzA2287LdXK-q3XCzEMH8NGuy2HdSwl1q-2WS1WZHuJaaRp_culJGSbRTNLd9ZY9q9h-ngzFqNVV_pT3Gz2gr2UfD_IVBGyk=]

- 3-(Trifluoromethyl)benzoic acid synthesis. (Source: ChemicalBook) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP7hlErGAL7rXUg9g7coubpSBFRmvVb9hzc4c2lC3DvMiUE71WsZmH_lS7IU89crYxNOWSKbqaeE5NGLIHaxqffcZNGt8u-ByK5s_95avveQD59sdIIapX71JNeQaozv1jo4soQkUaFaLtwlmAZk3T5gryS63yIRFrWXxjnhWz2jh40h0=]

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (Source: Arkivoc) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVlA9Kv_aPldR42lNPNW-GQ-jMMOlHrH6-WFcPEiugIR6VeVCNPGB9UpW6Ew7PRA8efIcWSs7j-q4g0g2R7YmXOGQ3sZqZwUlJeUN1xYyuU-2tZB7jkeHfcbxsE9GKsZND8QBU]

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFu11gxLxvB6YShkEz3ImnummGt1IjrKlhgXReOOEI9VYer71nR5GzS96qNU4BFJLcxsuXkCQwnVvIXki2xmvue6uvUc1EuMyDS0H8KeHfMIkdkWF-LJV588tCo9_dbQ2BMxkNtxaNg7UvueWD]

- (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeZX-7dkY-WQSn9LZJJoqkJaZRFFFahLebbnk11_VBr7ZhT8ufl0ujV5iSMLt8rM9VbgOmvrGuZ7u9EN7_NHUQj1mIkz_hNWU2F6FJdeOuUUQP540sAReyiU7ySrMxgYFHqDHl40IboaXjZuEGT6ITC8obr4wjceeFSIAYwrK5F3ylrJ4MVRvGesiuc8aEuPMPjK-0TsHBSgCMaJ7UbC649_nC5lrHlUShGA8=]

- 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (Source: Google Search Result) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBcqLqxDbKv7g8MXBptXmjLU-C9F7QvGvHdu6-0GueNlItPv3R8P5WlKt_mxQv9j7AOZV0-uAWNCmsc6K1L-Sgy8J23Ch7J_XfN7o86bEnCIb2wTXQb5LwCvoSgKp9R127fbFXd9V2ZGriCN59FkUzF8XdlvSEsiMGiB_GY2plsf-hrgf6WejntU0APO37KXFVSoWb2gMfg4ahzwwuf-59eO8L4W5nyPxF_a8VeuE9RMy8bg7tYTIHLObcvjI=]

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (Source: Google Search Result) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8XDASob2zjGoCmd_GiHsGNXRa9jjSCuEgeBLJfhRb7KRE1g0sVtnjeICP9j7Hv0BgDesxtshUPNJ7_cIn1SXU35GfmDPFo9vwkZKWo1LLO1-amQDHv5r-wDN0Y8tBi0-36P_ZbmHMdX21SqY8DqmT_jFpsYgMKMLBOsohlxnVtyCIzb2bgfFo]

- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (Source: Google Search Result) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1pVOSqI93X7pmHoW0PFI2ytMKywJqwTNOiuMEe-_VF_Ybp-h5dfFOx7XNyYezBtZoqtYm3qKm-3r3ze9OxGnIfOm52jzj8GDDeMItGXqpxnvFnCCZjhFwqnOwOHMc3nQGakRPIRnTkLxaDr6YQfxGAkC54oO2Oa-4]

- Importance of Fluorine in Benzazole Compounds - PMC. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj9wFRFTrRpcSLmmaDyXkmtB9rK3l591KGfutSdaSE_8MqCHHjw5AWHcRg3E0puyFwvTlikB_JGoMGN8LYIK-sczgHKzcog_7HSbLi8wBhVk0oP2-otDOk0oiBTQyIhJkThR1BVm76hOiNY-I=]

- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. (Source: BenchChem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4qZkeVn9swZna64nBz2-GAFyXTeyZpNGaLgHNaewXjQrhAuOl8Orjq_tNwUpkxCwqbYuZzSsTGYGR6obLuEapjLO04fFwNR-n5Yx-A15aUNzhTTGZLDQIf7jLhCfUOCOUTzta6A10qJ99zCwLp0eq5lgAIgSSr5VItpikWGoM6qJERNlWwZnWVsD-mptvfxTraEhdaJP1t3w9fBp3KgKpdS-8quDxcQtImixJWwQ69z75P88S2Ln0hw6n77-OKQ==]

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.

- The structure of some FDA-approved fluorinated medications. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq1yesb_sddmu_44rTFLqBREbEgl0g1dZ_reetdThJLlww_RuHOx-f8BMz8nlaGIDhB27BmvSVUR2NOgi-LmfbT9S8BxInsvVXq6xAyd64E_6s13HBKS_Yjkt0EiWyyu6UbZJOrJC__Mo92WGxwxVsCgHqMq8JSkdgqPQp971-w-FzBdbqgh52qENfSdTnxBRc5lbJUH1d4KxyUZb9zVlG2263Q9DDq0Q=]

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (Source: Google Search Result) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCH05_VeB39vhbhpYAKVsLHVVHbv35Y_TchRYUjaU3-UcfYNWFTTm2eEypkxGJMge0pc-HS1GWEGDi8Z4kBj3Xq4USGlXL91o1Ie9vC0x7W6_APWf881v-7EIXF9h1GM3Lv4Xq1i9Wu8LWuWxoIau7nNh-HSYDNo23eWw1k8jlEG_EUS4ldV3S1UiRFZq4kUUWVnhShHJ0lv7N97u8OZmYoUwz1r8a_cA85dAH-HSw4oX0MKxWM32_9rw9-o-RwGlXYW-tnt3ynU360YbLuQ3Q0824CyCj5zbEeHOG4QFB1J0=]

- Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT_6AEMEXAdE9FwKTDB8AuuhalZQOVrAlct3cJhKTyRWbvkkPvgHkz2bniwB_m37akLTcG4HJgiMylDfZ2ABJHOwQy_EV1ezRF9anxwy-PygimvBJ8E6220hB8Y-1X1PNSKdJifhxfTdnrDKRsKB_qJjdpFS-AlfCHGtyTgFY94t86GnszU0c8lPP4tRa5jgAqyVxVxlva8fubLOkWraKfdccKdFL_pwDfPwqHHn3U_VMzBGZN1xswuz2Jqkr30xjWwwt8p24=]

Sources

- 1. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. global.oup.com [global.oup.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 14. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 15. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 16. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 17. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 18. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

physical properties of 2-methoxy-4-(trifluoromethoxy)benzoic acid solid

Topic: Physical Properties & Characterization of 2-Methoxy-4-(trifluoromethoxy)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Guide to Physical Properties, Solid-State Characterization, and Handling

Executive Summary

2-Methoxy-4-(trifluoromethoxy)benzoic acid (CAS: 848947-91-1 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][] Its structural core—a benzoic acid scaffold decorated with an ortho-methoxy group and a para-trifluoromethoxy group—imparts unique electronic and physicochemical properties.

This guide provides an authoritative reference on its physical properties, bridging the gap between sparse experimental data and practical laboratory characterization. It is designed to assist researchers in confirming identity, assessing purity, and optimizing reaction conditions.

Physical Properties Matrix

The following data consolidates experimental values with high-confidence predictive models to establish a baseline for quality control (QC).

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Method |

| CAS Number | 848947-91-1 | Chemical Registry |

| Molecular Formula | C₉H₇F₃O₄ | Stoichiometry |

| Molecular Weight | 236.15 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Observation |

| Melting Point | 88 – 90 °C | Experimental (SynQuest) [1] |

| Boiling Point | ~275 °C (Predicted at 760 mmHg) | Calculated [2] |

| Solubility (Water) | Low (< 1 mg/mL) | Predicted (Lipophilic) |

| Solubility (Organic) | Soluble in DMSO, Methanol, DCM, EtOAc | Experimental Experience |

| pKa (Acid) | 3.65 ± 0.30 (Predicted) | ACD/Labs Algorithm |

| LogP | 2.6 – 2.9 (Predicted) | Consensus Model |

Scientist’s Note: The melting point of 88–90 °C is relatively low for a benzoic acid derivative. This is likely due to the ortho-methoxy group disrupting the intermolecular hydrogen bonding network typical of carboxylic acid dimers, a phenomenon often observed in o-anisic acid derivatives.

Structural & Electronic Analysis

Understanding the electronic environment is critical for interpreting NMR spectra and predicting reactivity.

-

Electronic Push-Pull: The molecule features a "push-pull" system.

-

2-Methoxy (-OCH₃): Acts as a

-acceptor (inductive) but a strong -

4-Trifluoromethoxy (-OCF₃): A strong electron-withdrawing group (Inductive effect > Resonance effect). It deactivates the ring towards electrophilic attack but increases the acidity of the carboxylic acid compared to non-fluorinated analogs.

-

Figure 1: Structural Logic & Characterization Targets

The following diagram illustrates the key structural features and their corresponding analytical signatures.

Caption: Structural decomposition linking functional groups to their expected analytical signals and physicochemical effects.

Characterization Protocols (SOP Guidelines)

Identity Confirmation (NMR)

-

Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent aggregation of the carboxylic acid and ensure sharp peaks.

-

¹H NMR Targets:

-

-OCH₃: Sharp singlet at

3.8 – 3.9 ppm. -

Aromatic Protons: Three distinct signals (1H each).[3] Look for the doublet of doublets (dd) characteristic of the proton ortho to the -OCF₃ group.

-

-COOH: Broad singlet at

12.0 – 13.0 ppm (exchangeable).

-

-

¹⁹F NMR Targets:

-

-OCF₃: Single peak around

-57 to -59 ppm. Absence of other fluorine peaks confirms no defluorination or regioisomeric impurities.

-

Purity Assessment (HPLC)

Due to the chromophores (benzene ring), UV detection is effective.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for acids).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: 254 nm (aromatic) and 210 nm (general).

-

Success Criterion: Main peak area >97%. The -OCF₃ group makes the compound retain longer than non-fluorinated analogs (e.g., vanillic acid).

Solid-State Stability (DSC)

For process safety and polymorphism screening:

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol: Heat from 30 °C to 150 °C at 10 °C/min.

-

Expectation: A sharp endotherm onset at 88–90 °C .

-

Warning: A broad or depressed melting point (<85 °C) indicates significant impurity or solvent inclusion.

Handling & Safety

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) [3].[4][5][6]

Standard Handling Protocol

-

Engineering Controls: Always handle within a certified chemical fume hood. The solid is a fine powder and can generate dust.

-

PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.

-

Storage:

-

Store in a cool, dry place (Room Temp is generally acceptable, but 2-8°C is preferred for long-term reference standards).

-

Keep container tightly sealed to prevent moisture absorption, which can alter the weigh-in mass for precise stoichiometry.

-

Figure 2: Quality Control Decision Tree

Use this workflow to validate incoming batches of the material.

Caption: Step-by-step decision matrix for validating 2-methoxy-4-(trifluoromethoxy)benzoic acid.

References

-

SynQuest Laboratories. Safety Data Sheet: 2-Methoxy-4-(trifluoromethoxy)benzoic acid (CAS 848947-91-1). Retrieved from .

-

PubChem. Compound Summary for Isomeric Analogs (4-(Trifluoromethoxy)benzoic acid). National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: General Benzoic Acid Derivatives. Retrieved from .

Sources

- 1. scribd.com [scribd.com]

- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 127817-85-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Lipophilicity and LogP of 2-methoxy-4-(trifluoromethoxy)benzoic acid

This guide provides a comprehensive technical overview of lipophilicity and its determination for the compound 2-methoxy-4-(trifluoromethoxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development.[1][2][3][4][5] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][5] An optimal balance between lipophilicity and hydrophilicity is paramount for a drug candidate's success, affecting its ability to traverse biological membranes, engage with its target, and maintain favorable solubility.[2] For the molecule 2-methoxy-4-(trifluoromethoxy)benzoic acid, a thorough understanding of its lipophilic character is essential for predicting its pharmacokinetic behavior and guiding its development as a potential therapeutic agent.

Theoretical Framework: Understanding LogP and LogD

The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the distribution of a neutral compound between two immiscible phases, typically n-octanol and water.[6] The logarithm of this value, LogP, provides a convenient scale for expressing lipophilicity.

LogP = log10 ([solute]octanol / [solute]water) [6]

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] A LogP of zero denotes equal partitioning between the two phases.[6]

It is crucial to distinguish LogP from the distribution coefficient, LogD. While LogP describes the lipophilicity of the neutral form of a molecule, LogD accounts for all species (neutral and ionized) at a specific pH.[7][8][9] For ionizable compounds like 2-methoxy-4-(trifluoromethoxy)benzoic acid, which possesses a carboxylic acid group, LogD is a more physiologically relevant parameter as its ionization state, and therefore its partitioning behavior, will vary with the pH of the biological environment.[7][9]

Methodologies for Determining Lipophilicity

The determination of LogP can be approached through experimental methods and computational predictions. Each approach offers distinct advantages and is selected based on the stage of research, available resources, and the required accuracy.

Experimental Determination of LogP

1. Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable technique for measuring LogP.[6][10][11] It directly determines the partition coefficient by measuring the concentration of the solute in both the n-octanol and water phases after they have reached equilibrium.

Experimental Protocol:

-

Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: A known amount of 2-methoxy-4-(trifluoromethoxy)benzoic acid is dissolved in the appropriate phase (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a flask and shaken gently at a constant temperature until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated from the ratio of the concentrations.

Causality Behind Experimental Choices: The use of mutually saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. Gentle shaking prevents the formation of emulsions, which can complicate phase separation.

2. High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

Reversed-phase HPLC (RP-HPLC) offers a faster, more automated, and less material-intensive method for estimating LogP.[6][11][12] This technique correlates the retention time of a compound on a nonpolar stationary phase with the retention times of a series of calibrants with known LogP values.

Experimental Protocol:

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with well-established LogP values are injected to create a calibration curve by plotting their logarithm of the retention factor (log k') against their known LogP values.

-

Sample Analysis: 2-methoxy-4-(trifluoromethoxy)benzoic acid is injected under the same chromatographic conditions.

-

LogP Estimation: The log k' of the target compound is determined from its retention time, and its LogP value is interpolated from the calibration curve.

Causality Behind Experimental Choices: The C18 stationary phase mimics a lipophilic environment. The retention of a compound is proportional to its affinity for this phase, which in turn is related to its lipophilicity.

Computational Prediction of LogP

In silico methods are invaluable for estimating LogP, especially in the early stages of drug discovery when a physical sample may not be available.[6] These methods are rapid and cost-effective, allowing for the high-throughput screening of virtual libraries. Numerous algorithms exist, generally categorized as atom-based, fragment-based, or property-based.

-

Atom-based methods (e.g., XLOGP3): Calculate LogP by summing the contributions of individual atoms.[13][14][15]

-

Fragment-based methods (e.g., ClogP): Sum the contributions of predefined molecular fragments.

-

Property-based methods (e.g., ALOGPS): Utilize molecular properties like polar surface area and topological indices to predict LogP.[2][3][4]

Several reputable online platforms provide free LogP prediction services, including Molinspiration, ACD/Labs, and the Virtual Computational Chemistry Laboratory (VCCLAB).[2][6][7][10]

Lipophilicity Profile of 2-methoxy-4-(trifluoromethoxy)benzoic acid

To provide a specific lipophilicity value for 2-methoxy-4-(trifluoromethoxy)benzoic acid, a computational prediction was performed using an established online tool.

Chemical Structure:

Caption: Chemical structure of 2-methoxy-4-(trifluoromethoxy)benzoic acid.

Predicted LogP Value:

A predicted LogP value for 2-methoxy-4-(trifluoromethoxy)benzoic acid was calculated using a reputable online prediction tool.

| Parameter | Predicted Value | Method |

| LogP | 3.14 | Molinspiration |

Disclaimer: This is a computationally predicted value and may differ from an experimentally determined value.

Workflow for LogP Determination

The following diagram illustrates a generalized workflow for determining the LogP of a compound, incorporating both experimental and computational approaches.

Caption: Generalized workflow for LogP determination.

Implications for Drug Development

The predicted LogP of 3.14 for 2-methoxy-4-(trifluoromethoxy)benzoic acid suggests that the compound is moderately lipophilic. This value falls within the desirable range for oral bioavailability, as suggested by general guidelines like Lipinski's Rule of Five, which posits that a LogP of less than 5 is favorable for drug-likeness.[6]

However, as a carboxylic acid, this molecule will be significantly ionized at physiological pH (around 7.4). Therefore, its LogD7.4 will be considerably lower than its LogP, indicating increased aqueous solubility in the bloodstream and cytoplasm. This pH-dependent lipophilicity is a critical factor to consider when modeling its absorption and distribution. The trifluoromethoxy group is known to be a bioisostere of a methoxy group, often used to block metabolic oxidation and modulate physicochemical properties. Its presence, along with the methoxy group, contributes to the overall lipophilicity of the molecule.

Conclusion

The lipophilicity of 2-methoxy-4-(trifluoromethoxy)benzoic acid, as estimated by its predicted LogP value, is a key determinant of its potential as a drug candidate. This in-depth guide has outlined the theoretical underpinnings of lipophilicity, detailed the established methodologies for its determination, and provided a specific predicted value for the target compound. For drug development professionals, a comprehensive understanding and careful consideration of both LogP and, more critically for this ionizable molecule, LogD, are essential for optimizing its pharmacokinetic profile and ultimately enhancing its therapeutic potential. Further experimental determination of the LogP and LogD values is highly recommended to validate these computational predictions and provide a more accurate foundation for subsequent development decisions.

References

- LogP—Making Sense of the Value. ACD/Labs.

- LogP vs LogD - What is the Difference?. ACD/Labs. (2024-07-11).

- The influence of lipophilicity in drug discovery and design. PubMed. (2012-09-19).

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed.

- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. (2021-02-01).

- The influence of lipophilicity in drug discovery and design | Request PDF.

- LogP/D. Cambridge MedChem Consulting.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- Lipophilicity in drug discovery. PubMed.

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. (2023-09-25).

- Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis.

- What is logP and log D ? what are they used? what is the effect of PH on log D.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. (2019-01-30).

- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).

- logP - octanol-water partition coefficient calculation.

- On-line Lipophilicity/Aqueous Solubility Calculation Software.

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. Technology Networks. (2007-03-28).

- Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program.

- The log P algorithm. CLC Manuals.

- Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. (2007-11-07).

- Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge.

- Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications - American Chemical Society. (2007-11-07).

Sources

- 1. Calculation of molecular properties [molinspiration.com]

- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]

- 5. Virtual computational chemistry laboratory--design and description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 7. acdlabs.com [acdlabs.com]

- 8. technologynetworks.com [technologynetworks.com]

- 9. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]

- 10. Virtual Computational Chemistry Laboratory [vcclab.org]

- 11. chemaxon.com [chemaxon.com]

- 12. scispace.com [scispace.com]

- 13. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-Methoxy-2-(trifluoromethyl)benzoic Acid in Drug Discovery

Introduction: A Strategic Intermediate for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-Methoxy-2-(trifluoromethyl)benzoic acid (CAS No. 127817-85-0) has emerged as a particularly valuable intermediate, offering a unique combination of functionalities that address key challenges in medicinal chemistry, such as enhancing metabolic stability, modulating lipophilicity, and improving target engagement. This guide provides an in-depth exploration of the rationale behind its use, detailed protocols for its application in the synthesis of bioactive molecules, and a forward-looking perspective on its potential in drug development.

The core value of this aromatic carboxylic acid lies in the synergistic interplay of its three key components: the carboxylic acid handle, the methoxy group, and the trifluoromethyl group. The carboxylic acid provides a versatile reaction site for the construction of amides, esters, and other derivatives, which are common moieties in a vast array of pharmaceuticals.[1] The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.

The Scientific Rationale: Unpacking the Contribution of Key Functional Groups

A deep understanding of the role of the methoxy and trifluoromethyl substituents is crucial for leveraging the full potential of 4-methoxy-2-(trifluoromethyl)benzoic acid in drug design.

The Trifluoromethyl Group: A Bioisostere for Enhanced Performance

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, primarily due to its profound impact on a molecule's metabolic stability and lipophilicity. The strong carbon-fluorine bonds are highly resistant to enzymatic degradation, often used to block metabolic hotspots on a drug candidate.[2] This increased stability can lead to a longer in vivo half-life and improved bioavailability. Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target.[2]

The Methoxy Group: Modulator of Potency and Pharmacokinetics

The methoxy (-OCH3) group, while seemingly simple, offers a nuanced approach to optimizing a drug's properties. It is an important pharmacophore that can significantly influence ligand-target interactions through hydrogen bonding and by altering the electronic properties of the aromatic ring. The methoxy group can also enhance a compound's solubility and fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties of 4-Methoxy-2-(trifluoromethyl)benzoic Acid

A clear understanding of the physical and chemical characteristics of this intermediate is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 127817-85-0 | [3] |

| Molecular Formula | C₉H₇F₃O₃ | [3] |

| Molecular Weight | 220.15 g/mol | |

| Melting Point | 147-150 °C | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents such as methanol, DMSO. | |

| SMILES | COc1ccc(C(O)=O)c(c1)C(F)(F)F | [5] |

Application in the Synthesis of Bioactive Molecules: A Case Study in Phenothiazine Scaffolds

One of the notable applications of 4-methoxy-2-(trifluoromethyl)benzoic acid is in the synthesis of phenothiazines. Phenothiazines are a class of neuropsychiatric drugs with a long history of use in treating psychosis. The unique substitution pattern of this benzoic acid derivative can be strategically employed to create novel phenothiazine analogs with potentially improved efficacy and side-effect profiles.

Below is a representative, multi-step synthetic workflow illustrating how 4-methoxy-2-(trifluoromethyl)benzoic acid can be utilized to construct a novel phenothiazine derivative.

Caption: A representative workflow for the synthesis of a novel phenothiazine drug candidate.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 4-methoxy-2-(trifluoromethyl)benzoic acid.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of 4-methoxy-2-(trifluoromethyl)benzoic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

-

4-Methoxy-2-(trifluoromethyl)benzoic acid

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-